![molecular formula C13H16INO B3060662 N-cyclohexyl-2-iodobenzamide CAS No. 62142-03-4](/img/structure/B3060662.png)
N-cyclohexyl-2-iodobenzamide
Overview
Description
N-cyclohexyl-2-iodobenzamide is a compound with the molecular formula C13H16INO . It has gained increasing attention in recent years due to its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of N-cyclohexyl-2-iodobenzamide involves the reaction of readily available iodobenzamides with m-chloroperoxybenzoic acid in acetonitrile at room temperature . The reaction with N-cyclohexyl-2-iodobenzamide and m-CPBA in acetonitrile according to the general procedure afforded the product .Molecular Structure Analysis
The molecular structure of N-cyclohexyl-2-iodobenzamide is characterized by an average mass of 329.177 Da and a monoisotopic mass of 329.027649 Da .Chemical Reactions Analysis
In combination with PPh3 and pyridine, N-cyclohexyl-2-iodobenzamide can smoothly react with alcohols or amines to produce the corresponding esters or amides of 3-chlorobenzoic acid . It was found that the novel benziodazolone reagent reacts more efficiently than the analogous benziodoxolone reagent in this esterification .Scientific Research Applications
- N-cyclohexyl-2-iodobenzamide can be synthesized conveniently by reacting readily available iodobenzamides with m-chloroperoxybenzoic acid in acetonitrile at room temperature . The resulting benziodazolones can smoothly react with alcohols or amines, producing the corresponding esters or amides of 3-chlorobenzoic acid. Notably, these novel benziodazolones exhibit higher efficiency in esterification compared to analogous benziodoxolones .
- Benziodoxolone derivatives (Figure 1) have been widely used as atom-transfer reagents and oxidants . These compounds, including N-cyclohexyl-2-iodobenzamide, play a crucial role in various synthetic transformations.
- Benziodazolone compounds (nitrogen analogs of benziodoxolones) offer the possibility of fine-tuning reactivity by modifying substituents on the nitrogen atom . Researchers can explore different derivatives for specific applications.
Organic Synthesis and Aroylation
Atom-Transfer Reagents and Oxidants
Fine-Tuning Reactivity
properties
IUPAC Name |
N-cyclohexyl-2-iodobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNSSYJUGWDBMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354475 | |
Record name | N-cyclohexyl-2-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62142-03-4 | |
Record name | N-cyclohexyl-2-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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